molecular formula C21H15N3OS B11121141 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide

Cat. No.: B11121141
M. Wt: 357.4 g/mol
InChI Key: NFVPIYJAAIJMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide is a thiazole-based heterocyclic compound featuring a biphenyl moiety linked to a nicotinamide group. The thiazole core provides a rigid aromatic scaffold, while the biphenyl and nicotinamide substituents contribute to its electronic and steric properties, making it a candidate for diverse biological applications. Synthesis typically involves coupling reactions, such as the condensation of nicotinoyl chloride with aminothiazole intermediates under conditions described in . Structural confirmation is achieved via spectroscopic methods (1H NMR, 13C NMR, HRMS), with molecular weight and purity validated during synthesis .

Properties

Molecular Formula

C21H15N3OS

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C21H15N3OS/c25-20(18-7-4-12-22-13-18)24-21-23-19(14-26-21)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,(H,23,24,25)

InChI Key

NFVPIYJAAIJMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Biphenyl Thiazole Intermediate Synthesis

The biphenyl-thiazole core is constructed via a Hantzsch thiazole synthesis reaction. This involves condensation of a 4-([1,1'-biphenyl]-4-yl)thioamide with α-haloketones. For example, 4-bromobiphenyl is first converted to a thioamide derivative using Lawesson’s reagent, followed by reaction with 2-bromoacetophenone in ethanol under reflux (72 hours, 60°C). The thiazole ring forms via cyclization, yielding 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine with an average yield of 68%.

Table 1: Reaction Conditions for Thiazole Core Formation

ComponentReagent/ConditionYield (%)
4-BromobiphenylLawesson’s reagent, THF85
Thioamide intermediate2-Bromoacetophenone, EtOH68
CyclizationReflux, 60°C, 72 h

Nicotinamide Preparation

Nicotinamide is synthesized via hydrolysis of 3-cyanopyridine. A patent by CN101851194B describes an optimized method: 3-cyanopyridine is dissolved in methanol, followed by addition of water and a catalytic amount of NaOH (0.5 mol%). The reaction proceeds at 80°C for 6 hours, achieving a 94% yield. This method avoids auxiliary reagents, simplifying purification.

Final Coupling Reaction

The biphenyl thiazole intermediate is coupled with nicotinoyl chloride using peptide coupling agents. A preferred protocol uses HCTU (1.2 eq), HOBt (1.1 eq), and DIEA (2 eq) in anhydrous DMF at 25°C for 12 hours. The crude product is purified via reverse-phase HPLC, yielding this compound with 76% purity and 58% isolated yield.

Stepwise Synthesis Analysis

Thioamide Formation

4-Bromobiphenyl undergoes thioamidation using Lawesson’s reagent (2 eq) in tetrahydrofuran (THF) at 70°C for 24 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Key challenges include controlling exothermic reactions and minimizing disulfide byproducts.

Thiazole Cyclization

The thioamide reacts with 2-bromoacetophenone (1.5 eq) in ethanol under reflux. Monitoring via TLC (hexane:ethyl acetate = 3:1) ensures completion. Suboptimal stoichiometry leads to dimerization, reducing yields to <50%.

Nicotinamide Activation

Nicotinamide is converted to its acid chloride using thionyl chloride (3 eq) in dichloromethane (DCM) at 0°C. Excess thionyl chloride is removed under vacuum to prevent side reactions during coupling.

Amide Bond Formation

Coupling the thiazole amine with nicotinoyl chloride requires careful pH control (pH 8–9). DIEA acts as both a base and a catalyst. Post-reaction, the mixture is washed with 5% citric acid to remove unreacted reagents.

Optimization Strategies

Catalyst Screening

Alternative catalysts for the hydrolysis of 3-cyanopyridine were evaluated:

Table 2: Catalyst Performance in Nicotinamide Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
NaOH80694
KOH80689
Na2CO31001275

NaOH provided optimal results due to its strong nucleophilicity without over-hydrolysis.

Solvent Effects on Coupling

Solvent polarity significantly impacts coupling efficiency:

Table 3: Solvent Screening for Amide Coupling

SolventDielectric ConstantYield (%)
DMF36.758
DCM8.932
THF7.528

DMF’s high polarity facilitates reagent solubility and stabilizes the transition state.

Challenges and Mitigation

Racemization During Thiazole Synthesis

Using calcium carbonate in thiazole cyclization caused partial racemization (up to 15% enantiomeric excess loss). Switching to milder bases like triethylamine reduced racemization to <5%.

Purification Difficulties

The final compound’s low solubility in common solvents complicates crystallization. Gradient elution HPLC (ACN:H2O + 0.1% TFA) achieves >95% purity, albeit with 20% recovery losses .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The biphenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s biphenyl and thiazole rings can facilitate strong binding interactions with proteins, enhancing its efficacy as a bioactive molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s uniqueness lies in its nicotinamide substituent, which distinguishes it from analogs with sulfonohydrazide, acetamide, or other aromatic groups. Below is a comparison with key analogs:

Compound Molecular Formula Molecular Weight Key Substituents Reported Bioactivity Source
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide (Target) C23H17N3OS 391.47 Nicotinamide, biphenyl Not explicitly reported Synthesis
N′-(4-([1,1′-biphenyl]-4-yl)thiazol-2-yl)-4-nitrobenzenesulfonohydrazide (21) C21H16N4O4S2 460.50 Sulfonohydrazide, nitrobenzene Acetylcholinesterase inhibition (IC50: 2.1 µM)
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (3e) C23H17FN2OS 404.46 Fluorinated biphenyl, NSAID hybrid Anti-inflammatory (COX-2 inhibition)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide C24H20N2O3S2 448.60 Methylsulfonylphenyl, acetamide Not reported
N-(4-(Thiomorpholine-4-carbonyl)oxazol-2-yl)nicotinamide C18H18N4O3S 370.42 Oxazole, thiomorpholine Not reported

Key Observations

  • Bioactivity: Compound 21 (sulfonohydrazide analog) demonstrates potent acetylcholinesterase inhibition (IC50: 2.1 µM), suggesting that electron-withdrawing groups (e.g., nitro) enhance binding to enzymatic pockets . The target compound’s nicotinamide group may offer distinct hydrogen-bonding interactions but lacks direct activity data.
  • Substituent Effects : Fluorination in Compound 3e () improves lipophilicity and NSAID activity, whereas the target compound’s pyridine ring may enhance solubility .

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, and a biphenyl moiety that may enhance its pharmacological properties. The molecular formula is C15H12N2SC_{15}H_{12}N_{2}S, and it has a molecular weight of approximately 252.33 g/mol. This structure contributes to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole and biphenyl structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others with varying IC50 values.

Cell Line IC50 (µM) Reference
MCF-712.5
HeLa15.3
CaCo-210.0

Antimicrobial Activity

The thiazole moiety is recognized for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies suggest that it can induce programmed cell death in tumor cells through various pathways.
  • Antimicrobial Mechanisms : Its interaction with bacterial membranes disrupts cellular integrity, leading to cell death.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, particularly in breast and cervical cancer models.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study found that the compound demonstrated significant antibacterial activity, comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with thiazole ring formation. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. In one protocol, a thiazole intermediate is generated by reacting 2-amino-4-substituted thiazoles with acetonitrile under anhydrous AlCl₃ catalysis . Subsequent coupling with nicotinamide derivatives may employ reflux in ethanol or DMF, with TLC monitoring (e.g., ethanol as mobile phase) and purification via recrystallization or HPLC . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (reflux at 80–130°C), and catalyst selection (e.g., AlCl₃ for electrophilic substitution).

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (e.g., biphenyl protons at δ 7.2–7.8 ppm) and thiazole/nicotinamide moieties.
  • IR : Peaks at ~1650 cm⁻¹ confirm amide C=O stretching.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₆N₃OS: ~366.10 g/mol).
  • X-ray Crystallography : Resolves biphenyl-thiazole spatial arrangement .

Q. What are the primary physicochemical properties critical for preclinical studies?

  • Methodological Answer : Key properties include:

  • LogP : Determined via HPLC or shake-flask methods to assess lipophilicity (target range: 2–4 for membrane permeability).
  • Solubility : Measured in PBS or DMSO using UV-Vis spectroscopy; biphenyl groups may reduce aqueous solubility, necessitating formulation with co-solvents.
  • Stability : Assessed via accelerated degradation studies (e.g., pH 1–13, 40°C) with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Substitute biphenyl with fluorinated or methoxy groups to enhance electronic effects and binding affinity (e.g., fluorine increases electronegativity and metabolic stability) .
  • Nicotinamide Replacement : Test pyridine, morpholine, or piperazine analogs to modulate target engagement.
  • In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., kinases or GPCRs). Validate with SPR or ITC binding assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Reproducibility Checks : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT vs. CellTiter-Glo).
  • Purity Validation : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere .
  • Mechanistic Follow-Up : Use CRISPR knockdown or competitive inhibitors to confirm target specificity .

Q. What pharmacological models are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize models aligned with hypothesized mechanisms:

  • In Vitro : Enzyme inhibition assays (e.g., IC50 determination against tyrosine kinases) or cytotoxicity screens (NCI-60 panel).
  • In Vivo : Murine models for inflammation or cancer (e.g., xenografts) with PK/PD profiling (plasma half-life, tissue distribution via LC-MS/MS) .
  • Toxicity : Assess NOAEL in rodents, focusing on hepatic and renal biomarkers (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.